2-[3-(Dimethylamino)phenoxy]propanoic acid
Description
Properties
IUPAC Name |
2-[3-(dimethylamino)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(11(13)14)15-10-6-4-5-9(7-10)12(2)3/h4-8H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFWKEUSMVWFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-(Dimethylamino)phenol
The foundational route involves reacting 3-(dimethylamino)phenol with ethyl 2-bromopropionate under basic conditions. In a representative procedure, sodium ethoxide in anhydrous ethanol facilitates deprotonation of the phenol, enabling nucleophilic attack on the bromopropionate electrophile. After refluxing for 5–8 hours, the intermediate ester is isolated via extraction (yields: 70–78%) and subsequently hydrolyzed using aqueous NaOH (10% w/v) to yield the target acid.
Optimization Insights :
-
Solvent Selection : Ethanol outperforms DMSO or THF due to improved solubility of phenolic intermediates.
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Temperature Control : Reactions conducted at 80°C reduce byproduct formation (e.g., dialkylated products) to <5%.
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Catalyst Impact : Potassium carbonate as a mild base minimizes ester hydrolysis during alkylation, preserving yields.
Mitsunobu Reaction for Stereoselective Synthesis
Enantiomeric Control via Chiral Lactates
The Mitsunobu reaction enables asymmetric synthesis by coupling 3-(dimethylamino)phenol with ethyl (R)- or (S)-lactate. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, the reaction proceeds at 0–25°C to form the chiral ester intermediate. Saponification with LiOH in tetrahydrofuran/water (4:1) affords the enantiomerically pure acid (ee: 94–98%).
Comparative Data :
| Starting Lactate | Yield (%) | ee (%) |
|---|---|---|
| (R)-Ethyl lactate | 82 | 98 |
| (S)-Ethyl lactate | 79 | 96 |
Mechanistic Considerations :
-
The reaction’s stereochemical outcome is dictated by the configuration of the lactate starting material, with no observed racemization during saponification.
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Substituting DEAD with diisopropyl azodicarboxylate (DIAD) reduces side reactions but increases cost.
Hydrolysis-Decarboxylation of Cyano Precursors
Cyano Intermediate Preparation
Adapting methodologies from fenoprofen synthesis, m-phenoxybenzyl cyanide derivatives are methylated using dimethyl sulfate in ethanol. The resulting 2-cyano-2-[3-(dimethylamino)phenoxy]propionic acid ethyl ester is hydrolyzed under acidic (HCl, 6M) or basic (NaOH, 50%) conditions to induce decarboxylation.
Key Steps :
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Methylation : Dimethyl sulfate in ethanol at 60°C achieves >90% conversion.
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Hydrolysis : Boiling in 50% aqueous ethanol with NaOH (72 hours) yields the acid after acidification (HCl).
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Purification : Recrystallization from benzene/hexane mixtures enhances purity to >99%.
Yield Analysis :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Methylation | 92 | 85 |
| Hydrolysis | 88 | 92 |
| Recrystallization | 95 | 99 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | – | Low | High |
| Mitsunobu Reaction | 80 | 98 | High | Moderate |
| Cyano Hydrolysis | 85 | – | Moderate | High |
Critical Observations :
-
The Mitsunobu route is preferred for enantioselective applications despite higher costs.
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Cyano hydrolysis offers the best scalability for industrial production.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the phenoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(Dimethylamino)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)phenoxy]propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The biological and chemical behavior of phenoxypropanoic acid derivatives is heavily influenced by substituents on the phenoxy ring and the propanoic acid chain. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-donating vs. electron-withdrawing groups: The dimethylamino group in the target compound donates electrons, increasing the phenoxy ring’s electron density. This contrasts with fluorine (electron-withdrawing) in 3-(2-fluorophenoxy)propanoic acid, which may enhance metabolic stability .
- Acidity: The carboxylic acid pKa values range from 3.7 to 4.5, with electron-withdrawing groups (e.g., Cl, F) lowering pKa compared to dimethylamino or methoxy groups.
Antimicrobial Activity
- Amide derivatives of 3-(2-benzothiazolylphenoxy)propanoic acid () showed potent antibacterial and antifungal activity, with MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans.
Metabolic Modulation
- Bezafibrate () activates peroxisome proliferator-activated receptors (PPARs), reducing triglycerides by 43% and increasing HDL by 30%. The dimethylamino analog lacks the chlorobenzamido group critical for PPAR-α binding, implying divergent therapeutic targets .
Biological Activity
2-[3-(Dimethylamino)phenoxy]propanoic acid, also known as a derivative of phenoxypropionic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, including neurotropic effects, interactions with receptors, and possible applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H15N1O3
- Molecular Weight : 221.25 g/mol
This compound features a dimethylamino group attached to a phenoxypropanoic acid backbone, which is critical for its biological activity.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate various biochemical pathways, leading to significant physiological effects.
Target Interactions
Recent studies have identified several key targets for this compound:
- Adrenergic Receptors : This compound may act as an agonist or antagonist at adrenergic receptors, influencing cardiovascular and central nervous system functions.
- Neurotropic Activity : Research indicates that it may promote neurite outgrowth in neuronal cultures, suggesting potential applications in neuroregeneration.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neurotropic Effects | Enhances neurite outgrowth in neuronal cultures (e.g., PC12 cells) |
| Receptor Modulation | Interacts with adrenergic and other GPCRs, affecting neurotransmission |
| Antimicrobial Properties | Exhibited activity against various microbial strains in preliminary studies |
Neurotropic Activity
In a study focusing on neurotropic effects, this compound was tested on PC12 neuronal cell lines. The results indicated that treatment with this compound led to a significant increase in neurite outgrowth compared to control groups. Specifically:
- Concentration : 10 µM of the compound resulted in a neurite length increase of approximately 500 µm over seven days.
- Mechanism : The compound enhanced the expression of β-tubulin III, a marker for neuronal differentiation.
Receptor Interaction Studies
A series of receptor binding assays demonstrated that this compound interacts with various adrenergic receptors:
- α1A Adrenergic Receptor : Exhibited an agonistic effect with an effective concentration (EC50) of 0.0011 µM.
- α2A Adrenergic Receptor : Showed significant modulation of cAMP levels at low concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(Dimethylamino)phenoxy]propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of arylpropanoic acid derivatives often employs palladium-catalyzed cross-coupling or regioselective olefination strategies. For example, substituted benzylamines can undergo ortho-olefination under acidic conditions, followed by oxidation to yield propanoic acid derivatives . Key parameters include:
- Catalyst : Pd(II) complexes (e.g., Pd(OAc)₂) with ligands like phosphines.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
- Acidity : Controlled pH (e.g., acetic acid) ensures regioselectivity during electrophilic aromatic substitution .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) improves purity.
Q. What solvents and concentrations are recommended for preparing stock solutions of this compound in biological assays?
- Methodological Answer : Based on solubility data for structurally similar compounds (e.g., 3-(3-hydroxyphenyl)propanoic acid):
- Organic Solvents : Ethanol (2 mg/mL), DMSO (1 mg/mL), or DMF (limited solubility). Stock solutions should be purged with inert gas (N₂/Ar) to prevent oxidation .
- Aqueous Buffers : Direct dissolution in PBS (pH 7.2) at ~1 mg/mL. Avoid storing aqueous solutions >24 hours due to hydrolysis risks .
- Critical Note : Residual organic solvents in biological assays must be <0.1% to avoid cytotoxicity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂) and propanoic acid backbone (δ ~12 ppm for -COOH) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (+0.1% TFA) .
- Mass Spectrometry : ESI-MS in negative ion mode for accurate molecular weight confirmation (e.g., [M-H]⁻ ion) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity in the synthesis of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states during Pd-catalyzed reactions. For example:
- Electrophilic Attack : The dimethylamino group directs Pd(II) to the ortho position via coordination, lowering activation energy .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates and selectivity .
- Validation : Compare computed regioselectivity with experimental HPLC yields to refine models .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. neurotoxic effects)?
- Methodological Answer : Contradictions may arise from assay conditions or metabolite interference. Mitigation approaches include:
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify biphasic effects .
- Metabolite Screening : Use LC-MS to detect degradation products (e.g., demethylated derivatives) in cell media .
- Orthogonal Assays : Compare in vitro enzyme inhibition (e.g., COX-2) with in vivo models (e.g., zebrafish inflammation assays) .
Q. How does the dimethylamino substituent influence the compound’s interaction with lipid bilayers or protein targets?
- Methodological Answer :
- Lipid Bilayer Studies : Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes. The dimethylamino group may enhance cationic interactions with phospholipid headgroups .
- Protein Binding : Surface plasmon resonance (SPR) or ITC can quantify binding affinity to targets like G-protein-coupled receptors (GPCRs). Molecular docking (e.g., AutoDock Vina) predicts binding poses driven by H-bonding with the dimethylamino group .
Q. What are the stability profiles of this compound under physiological conditions, and how can degradation be mitigated?
- Methodological Answer :
- Stability Assays : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC-UV .
- Degradation Pathways : Hydrolysis of the ester linkage or oxidative N-demethylation. Stabilization strategies include:
- Lyophilization : Store as a lyophilized powder at -80°C.
- Prodrug Design : Mask the carboxylic acid as an ethyl ester to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
